1-(3,4-dihydro-1H-2,3-benzoxazin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-1H-2,3-benzoxazin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzoxazine ring fused with an ethanone group, making it a unique structure with promising properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-dihydro-1H-2,3-benzoxazin-3-yl)ethan-1-one can be synthesized through various methods. One common approach involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones . This reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux.
Industrial Production Methods: Industrial production of benzoxazine derivatives, including this compound, often employs solvent-free microwave irradiation techniques . This method is advantageous due to its high yield, rapid reaction time, and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydro-1H-2,3-benzoxazin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoxazinone derivatives.
Reduction: Reduction reactions can convert it into different dihydrobenzoxazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Benzoxazinone derivatives.
Reduction: Dihydrobenzoxazine derivatives.
Substitution: Substituted benzoxazine compounds.
Scientific Research Applications
1-(3,4-dihydro-1H-2,3-benzoxazin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It has shown promise in anticancer research, particularly in the design of novel anticancer agents.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-2,3-benzoxazin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a potassium channel activator, leading to cell membrane hyperpolarization . This activity is associated with its antihypertensive effects and other biological activities .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides: These compounds are explored for their fungicidal activities.
Uniqueness: 1-(3,4-dihydro-1H-2,3-benzoxazin-3-yl)ethan-1-one stands out due to its unique benzoxazine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,4-dihydro-2,3-benzoxazin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYSZVSPHOFJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.